Methyl gluceth benzoate
Description
Overview of Methyl Gluceth Benzoate (B1203000) as a Synthetic Ester
Methyl gluceth benzoate is a synthetic ester that results from the chemical reaction between methyl gluceth and benzoic acid. paulaschoice.se Specifically, it is the product of an esterification reaction where the hydroxyl group of methyl gluceth, a polyether of methyl glucose, reacts with the carboxyl group of benzoic acid, eliminating a molecule of water. paulaschoice.se The resulting compound combines the structural features of a sugar ether and an aromatic ester.
The general structure consists of a methyl glucose core that has been alkoxylated, typically with ethylene (B1197577) oxide, to form a polyether chain, which is then terminated by a benzoate group. A common example is Methyl Gluceth-20 Benzoate, where the "20" signifies the average number of ethylene oxide units in the polyether chain. cosmileeurope.eu This structure leads to its classification as a partially water-loving, or hydrophilic, ester. lesielle.com Physically, it is described as a clear, light-yellow, and viscous liquid with a characteristically mild odor. lesielle.comgoogle.com
In chemical applications, this compound is recognized for its functions as an emollient, solvent, and texture enhancer. cosmileeurope.eumotherfigure.com Its ester nature, combined with the polyether chain, provides a unique combination of properties detailed in patent literature. These properties are a direct result of its hybrid chemical structure, which allows it to interact with a variety of other chemical substances in a formulation.
Table 1: General Properties of Alkoxylated Methyl Glucoside Benzoates
| Property | Description |
|---|---|
| Chemical Classification | Synthetic Ester |
| Primary Components | Methyl Gluceth (alkoxylated methyl glucose) and Benzoic Acid |
| Key Functional Groups | Ester, Ether, Hydroxyl |
| Physical State | Viscous Liquid |
| Appearance | Clear, Light Yellow |
| Odor | Mild |
Source: paulaschoice.secosmileeurope.eulesielle.comgoogle.com
Academic Context and Research Significance of Alkoxylated Glucoside Benzoates
The academic and research interest in alkoxylated glucoside benzoates lies in their complex structure and versatile functionality. These compounds are a focal point in the study of surfactants, emulsifiers, and conditioning agents. google.commotherfigure.com The ability to modify the properties of a molecule by attaching a sugar moiety, or glycon, is a well-established principle in chemistry, as it can substantially alter solubility and other characteristics. libretexts.org
Research into this class of compounds explores the relationship between their molecular architecture and their functional properties. For instance, patent US5270461A details how benzoic acid esters of alkoxylated methyl glucosides exhibit enhanced capabilities as foam modifiers, clarifiers, and solubilizers for both hydrophilic and hydrophobic materials. google.com This dual solubility characteristic is of significant research interest.
Furthermore, the synthesis of these esters presents a challenge in regioselectivity—controlling which hydroxyl group on the sugar moiety reacts. Academic research has investigated the use of enzymatic catalysts, such as lipases, to achieve regioselective synthesis of related ethoxylated glycoside esters. nih.gov This pursuit of precise synthetic control highlights the scientific effort to design molecules with highly specific properties for advanced applications. The study of glycosides is a dynamic field in organic chemistry, driven by their biochemical relevance and potential applications in biotechnology and materials science. ethernet.edu.et
Historical Development of Synthetic Approaches to Benzoate Esters
The synthesis of benzoate esters is intrinsically linked to the history of organic synthesis and the availability of its parent acid, benzoic acid. Historically, benzoic acid was first obtained through the dry distillation of gum benzoin. newworldencyclopedia.org The development of industrial chemistry brought forth new synthetic routes. A significant advancement was the commercial production of benzoic acid via the partial oxidation of toluene (B28343) using cobalt or manganese naphthenate catalysts, a process valued for its efficiency and use of inexpensive raw materials. newworldencyclopedia.org
The esterification reaction itself is a cornerstone of organic chemistry. The classic method, known as Fischer-Speier esterification, involves reacting a carboxylic acid (like benzoic acid) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. uomustansiriyah.edu.iq The mechanism involves the protonation of the carboxylic acid to increase its electrophilicity, followed by a nucleophilic attack from the alcohol. uomustansiriyah.edu.iq
Over time, research has focused on improving the efficiency and environmental footprint of esterification. This includes the development of novel catalysts, such as recyclable solid acid catalysts (e.g., Zr/Ti-based), which avoid the use of corrosive liquid acids. researchgate.net Other modern approaches include the investigation of microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods. uwlax.edu Industrial processes also utilize transesterification, where an existing ester is reacted with an alcohol to produce a different ester, as seen in studies on the conversion of crude methyl benzoate to other benzoic acid esters. acs.org These developments reflect a continuous drive toward more sophisticated, efficient, and sustainable methods for synthesizing benzoate esters like this compound.
Properties
CAS No. |
141121-11-1 |
|---|---|
Molecular Formula |
C10H8N2S |
Synonyms |
Methyl gluceth benzoate |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Pathways of Methyl Gluceth Benzoate
Esterification Reactions of Methyl Gluceth-20 with Benzoic Acid
Catalytic Systems in Methyl Gluceth Benzoate (B1203000) Synthesis
Catalysts are crucial in esterification reactions as they accelerate the rate of reaction, which would otherwise be impractically slow. nih.gov Various types of catalysts have been explored for the synthesis of esters, each with its own set of advantages and mechanisms.
Lewis acid catalysis is a common and effective method for promoting esterification. A Lewis acid activates the electrophile, in this case, the carbonyl carbon of benzoic acid, by coordinating with the carbonyl oxygen. youtube.com This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of Methyl Gluceth-20. researchgate.net This activation lowers the energy barrier for the reaction to proceed. youtube.com While Brønsted acids are often active in esterification, certain Lewis acids have also demonstrated significant activity. nih.gov The effectiveness of a Lewis acid catalyst can be influenced by its robustness, particularly its resistance to deactivation by water, a byproduct of the esterification reaction. nih.gov
Among the various metal-based catalysts, stannous oxalate (B1200264) has proven to be a particularly effective and versatile catalyst for esterification reactions. reaxis.comshowa-america.com It is recognized for its high activity, comparable to organotin catalysts, and its stability at the high temperatures often required for esterification. reaxis.com A significant advantage of stannous oxalate is its lower toxicity profile compared to organotin compounds. reaxis.com In the specific synthesis of methyl gluceth-20 benzoate, stannous oxalate is a preferred catalyst. google.com Its efficacy has also been demonstrated in the synthesis of other high boiling point esters, where it is often used in combination with other compounds like sodium aluminate on a carrier such as sand. google.com The catalytic activity of stannous oxalate is attributed to its chelate molecular structure and appropriate Lewis acidity. sciengine.com
A patent detailing the preparation of methyl gluceth-20 benzoate specifies the use of stannous oxalate as a catalyst. google.com In one example, a mixture of Methyl Gluceth-20, benzoic acid, and stannous oxalate was reacted to produce the desired ester. google.com
| Reactant/Catalyst | Amount |
| Methyl Gluceth-20 | 664 g |
| Benzoic Acid | 136 g |
| Stannous Oxalate | 2.4 g |
| Table 1: Reactant and catalyst quantities for the synthesis of Methyl Gluceth-20 Benzoate as per a patented method. google.com |
Reaction Conditions and Process Optimization for Yield Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and purity of methyl gluceth benzoate. Key parameters that influence the esterification process include temperature and pressure.
Temperature plays a critical role in the kinetics of esterification. acs.org Generally, increasing the reaction temperature accelerates the reaction rate, leading to a faster formation of the ester. acs.orgrdd.edu.iq However, since esterification is a reversible and often exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium towards the reactants, thereby limiting the maximum achievable yield. acs.orgacs.org Therefore, a careful balance must be struck to achieve a high reaction rate without compromising the equilibrium conversion.
For the synthesis of methyl gluceth-20 benzoate using stannous oxalate as a catalyst, reaction temperatures are typically elevated. A patented process describes reacting the mixture at temperatures ranging from 200°C to 220°C. google.com In one instance, the reaction was carried out at 200°-205° C for 3 hours. google.com Another example involved heating the mixture to 200° C and then increasing it to 220° C for 2 hours. google.com
Pressure can also influence the esterification reaction, particularly in processes where one of the products is volatile. By applying a vacuum, the water formed during the reaction can be continuously removed, shifting the equilibrium towards the product side and thereby increasing the conversion.
The following table summarizes the reaction conditions from a patented synthesis of methyl gluceth-20 benzoate:
| Parameter | Value |
| Temperature | 200°C - 220°C |
| Reaction Time | 2 - 3 hours |
| Catalyst | Stannous Oxalate |
| Table 2: Optimized reaction conditions for Methyl Gluceth-20 Benzoate synthesis. google.com |
Solvent Selection and Reaction Medium Considerations
In the direct esterification process, a key consideration is the removal of water, a byproduct of the reaction. The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the final ester. To counter this, the reaction is often conducted at high temperatures (200-220°C) under a nitrogen purge, which helps to drive off the water as it is formed. google.com
The reaction medium itself is often composed of the reactants, Methyl Gluceth-20 and benzoic acid, particularly when one of the reactants is a liquid at the reaction temperature. This approach, known as a solvent-free or neat reaction, is advantageous from a green chemistry perspective as it reduces solvent waste. rsc.org However, the high viscosity of the resulting product, a characteristic of this compound esters, can present challenges in handling and purification. google.com
Post-reaction, the purification process involves a series of washing steps. The crude ester is typically washed with an aqueous solution containing a weak base, such as sodium carbonate, to neutralize any remaining acidic catalyst and unreacted benzoic acid. google.com Sodium sulfate (B86663) is also added to aid in the separation of the organic and aqueous layers. google.com This is followed by further washing with water to remove residual salts and impurities. google.com Finally, the product is dried under vacuum to remove any remaining water, yielding the refined ester. google.com
The selection of a solvent can also be critical if a different esterification pathway is used, such as reaction with an acyl halide. In such cases, a non-nucleophilic, aprotic solvent would be required to dissolve the reactants without participating in the reaction.
Interactive Table: Reaction Parameters for this compound Synthesis
| Parameter | Methyl Gluceth-10 Benzoate Example google.com | Methyl Gluceth-20 Benzoate Example google.com |
|---|---|---|
| Reactants | Glucam E-10 (Methyl Gluceth-10), Benzoic Acid | Glucam E-20 (Methyl Gluceth-20), Benzoic Acid |
| Catalyst | Stannous Oxalate | Stannous Oxalate |
| Temperature | 200-220°C | 200-205°C |
| Reaction Time | 2 hours | 3 hours |
| Purification | Washing with Sodium Carbonate, Hydrogen Peroxide, Sodium Sulfate, and Water | Washing with Sodium Carbonate, Sodium Sulfate, and Hydrogen Peroxide in Water |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves exploring alternative energy sources, sustainable raw materials, and catalysts that are both efficient and environmentally benign.
Microwave-Assisted Esterification Methodologies
Microwave-assisted synthesis has emerged as a significant green chemistry technique that can be applied to esterification reactions. ijsdr.org Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through the oscillation of polar molecules, leading to rapid and uniform heating. ajrconline.org This can dramatically reduce reaction times and energy consumption. ijsdr.orgnih.gov
For the synthesis of benzoates, studies have shown that microwave irradiation can accelerate the esterification of benzoic acid significantly. ajrconline.orgmdpi.com For instance, the synthesis of methyl benzoate from benzoic acid and methanol (B129727), which typically requires hours of reflux under conventional heating, can be completed in minutes with high yields using microwave assistance. ajrconline.orgmdpi.com This methodology avoids the need for prolonged heating, which can lead to side reactions and degradation of products. The scale-up potential of microwave-assisted synthesis has been demonstrated, indicating its feasibility for industrial production. mdpi.com
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Benzoate Synthesis
| Parameter | Conventional Heating (Butyl Benzoate) ijsdr.org | Microwave-Assisted Synthesis (Butyl Benzoate) ijsdr.org | Microwave-Assisted Synthesis (Methyl Benzoate) mdpi.com |
|---|---|---|---|
| Reaction Time | ~45 minutes | ~6 minutes | 30 minutes |
| Catalyst | Sulfuric Acid | Sulfuric Acid | N-Fluorobenzenesulfonimide (NFSi) |
| Conditions | Reflux | Microwave Irradiation | 120°C, Microwave Irradiation |
| Key Advantage | Established method | Drastic reduction in reaction time, energy savings | High conversion, simple product isolation |
Utilization of Sustainable Solvents and Catalysts
The pursuit of greener synthetic routes for this compound also involves replacing traditional solvents and catalysts with more sustainable alternatives. Traditional homogeneous catalysts like sulfuric acid are effective but are corrosive, difficult to recover, and generate significant waste. mdpi.com
Sustainable Catalysts: A major focus in green catalysis is the development of solid acid catalysts. These catalysts are heterogeneous, meaning they exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture. They can be filtered off and, in many cases, reused multiple times without a significant loss of activity. mdpi.com Zirconium-based solid acids, for example, have shown high efficacy in catalyzing the esterification of benzoic acid and its derivatives with methanol. mdpi.comresearchgate.net These catalysts have demonstrated good performance with a variety of substituted benzoic acids and can be easily recycled. mdpi.com Other sustainable metal-based catalysts using abundant metals like iron and titanium are also being explored. rsc.org Enzymatic catalysis, using lipases, also presents a green alternative for ester synthesis, often proceeding under milder conditions. nih.gov
Sustainable Solvents: While solvent-free reactions are ideal, sometimes a solvent is necessary. In these cases, green chemistry encourages the use of sustainable solvents. Deep eutectic solvents (DES) and ionic liquids (ILs) are classes of solvents with low volatility and high thermal stability, which can reduce air pollution and process hazards. mdpi.com They can also be designed to be recyclable, further improving the sustainability of the process. mdpi.com Water and ethanol (B145695) are also considered green solvents, and reactions are increasingly being designed to be compatible with these media. mdpi.com
Precursor Chemistry: Synthesis of Methyl Gluceth-20
The properties of this compound are directly derived from its precursors. The key hydrophilic and multifunctional component is Methyl Gluceth-20.
Methyl Gluceth-20 is a derivative of methyl glucoside, which is itself derived from natural sources like corn sugar. specialchem.com It is synthesized through a process called ethoxylation. specialchem.com The number "20" in its name signifies the average number of ethylene (B1197577) oxide units that have been added to each molecule of methyl glucoside. specialchem.com This process transforms the simple sugar derivative into a potent, water-soluble humectant and conditioning agent. specialchem.compaulaschoice.co.uk
Ethoxylation of Methyl Glucoside
Ethoxylation is a chemical reaction in which ethylene oxide is added to a substrate. In the synthesis of Methyl Gluceth-20, methyl glucoside is the substrate. The reaction involves opening the ethylene oxide ring and adding a polyoxyethylene chain to the hydroxyl groups of the methyl glucoside molecule. specialchem.com This reaction creates a polyether structure. The general chemical formula for an ethoxylated methyl glucoside can be represented as C₆H₁₂O₅(CH₂CH₂O)n, where 'n' is the number of ethoxy units. The resulting product, after purification, is a highly effective and mild ingredient used in a wide array of personal care products. specialchem.com
Derivatives and Related Alkoxylated Glucosides
The fundamental chemistry of alkoxylating glucosides allows for the creation of a wide range of derivatives with varied properties. By changing the starting alcohol (instead of methanol), the length of the alkyl chain, or the type and number of alkoxide units (e.g., using propylene (B89431) oxide instead of ethylene oxide), a diverse family of compounds can be synthesized.
Examples of related derivatives include:
Ethoxylated Methyl Glucoside Dioleate: This compound is formed by the esterification of ethoxylated methyl glucoside with oleic acid. It functions as a non-ionic surfactant and thickener in cosmetic formulations. lookchem.com
Alkoxylated Alkyl Glucoside Ether Quaternaries: These are derivatives where a quaternary nitrogen-containing group is added to an alkoxylated alkyl glucoside. google.com This modification introduces a positive charge, making the molecule cationic and substantive to hair and skin, which is useful for conditioning products. google.com
The versatility of this class of compounds, originating from renewable glucose, makes them a cornerstone for developing mild and functional ingredients for various applications.
Mechanistic Investigations and Reaction Dynamics of Methyl Gluceth Benzoate
Theoretical and Computational Studies of Esterification Mechanisms
The synthesis of methyl gluceth benzoate (B1203000) is a form of Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methyl gluceth). mdpi.com This reversible reaction is typically driven towards the product side by removing water or using an excess of one reactant. masterorganicchemistry.comtaylorandfrancis.com While the overarching mechanism is well-established, computational chemistry provides a deeper, quantitative understanding of the reaction's nuances, particularly given the structural complexity of the methyl gluceth polyether alcohol.
The generally accepted mechanism involves several key steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. mdpi.commasterorganicchemistry.com
Nucleophilic Attack: The alcohol (a hydroxyl group of methyl gluceth) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyls of the benzoic acid moiety. masterorganicchemistry.com
Elimination: A water molecule, a good leaving group, is eliminated. masterorganicchemistry.com
Deprotonation: The final ester product is formed upon deprotonation. masterorganicchemistry.com
Computational studies, particularly using Density Functional Theory (DFT), allow for the detailed exploration of these steps at a molecular level. pku.edu.cn
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of esterification reactions. It allows for the calculation of the geometries and energies of reactants, transition states, intermediates, and products along a reaction pathway. rsc.orgresearchgate.net For the esterification of a polyol like methyl gluceth with benzoic acid, DFT can elucidate several key aspects.
DFT studies on similar systems, such as the esterification of acetic acid or the polyesterification of succinic acid with ethylene (B1197577) glycol, reveal that the reaction can proceed through different mechanisms, including concerted and stepwise pathways. rsc.orgresearchgate.net The presence of a catalyst, whether an external acid or self-catalysis by the carboxylic acid, significantly lowers the activation energy barriers. rsc.org For instance, DFT calculations on acid-catalyzed esterification have shown that the initial protonation of the carboxylic acid is the rate-controlling step, requiring an activation energy in the range of 4–10 kcal/mol, after which a highly active acylium ion intermediate is formed. rsc.org
In the context of methyl gluceth benzoate synthesis, DFT could be used to:
Determine which of the hydroxyl groups on the methyl gluceth moiety is most reactive.
Calculate the energy profile for the reaction, identifying the rate-determining step.
Model the structure of the tetrahedral intermediate and transition states.
Assess the catalytic efficiency of different acids.
| Reaction System | Catalyst | Calculated Parameter | Reported Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Acetic Acid + Methanol (B129727) | Uncatalyzed | Free Energy of Activation (ΔG‡) | 36 | researchgate.net |
| Acetyl Chloride + Methanol | Uncatalyzed | Free Energy of Activation (ΔG‡) | 21 | researchgate.net |
| Generic Carboxylic Acid | Acid-Catalyzed | Activation Energy (Ea) for Protonation | 4-10 | rsc.org |
| Benzoic Acid Decarboxylation | Ag+ Catalyzed | Activation Energy (Ea) | 43.31 | researchgate.net |
Ab initio (from first principles) computational methods provide another high-level approach to studying reaction mechanisms. These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, solve the electronic Schrödinger equation without empirical parameters, offering very accurate energetic and structural information. nih.gov They are particularly valuable for precisely locating and characterizing transition state (TS) structures. nih.gov
For the esterification of methyl gluceth, ab initio calculations could:
Precisely determine the geometry of the transition state for the nucleophilic attack of the methyl gluceth hydroxyl group on the protonated benzoic acid.
Calculate the imaginary vibrational frequency corresponding to the reaction coordinate at the transition state, confirming its identity.
Analyze the electronic structure of the TS to understand the nature of bond forming and breaking.
Studies on similar reactions, like keto-enol tautomerism, have demonstrated the power of ab initio methods (e.g., CCSD(T)) in calculating reaction barriers and rate constants, highlighting the catalytic effect of assisting molecules which lower the energy barrier significantly compared to the unimolecular process. nih.gov These principles are directly applicable to analyzing the transition states in the acid-catalyzed formation of this compound.
Proton transfer is a central feature of the acid-catalyzed Fischer-Speier esterification. masterorganicchemistry.com The catalyst, typically a strong Brønsted acid like sulfuric acid, plays a dual role. taylorandfrancis.com First, it protonates the carbonyl oxygen of the benzoic acid. This step is crucial as it activates the carbonyl group, making the carbon atom a much stronger electrophile and susceptible to attack by the weakly nucleophilic hydroxyl group of methyl gluceth. masterorganicchemistry.comtaylorandfrancis.com
Following the formation of the tetrahedral intermediate, a second proton transfer occurs. This intramolecular or solvent-assisted transfer moves a proton from the newly added ether-oxygen (from methyl gluceth) to one of the hydroxyl groups of the original acid moiety. masterorganicchemistry.com This converts the hydroxyl group into a water molecule (H₂O), which is an excellent leaving group. Without this proton transfer, the leaving group would be a hydroxide (B78521) ion (OH⁻), which is a much stronger base and therefore a poor leaving group. The final step involves the deprotonation of the protonated ester to regenerate the acid catalyst and yield the final product, this compound. masterorganicchemistry.com Theoretical studies confirm that these proton transfer steps are fundamental to the accepted addition-elimination mechanism. mdpi.comrsc.org
Gas-Phase Fragmentation Pathways of this compound and Related Benzoates
Mass spectrometry is a primary technique for the structural elucidation of compounds like this compound. In the mass spectrometer, molecules are ionized, often by protonation, and the resulting ions are fragmented. The pattern of fragmentation provides a chemical fingerprint. The fragmentation of this compound can be understood by first examining the behavior of simpler, related structures like protonated methyl benzoate. nih.govacs.orgacs.org
Upon collisional activation in the gas phase, the protonated molecular ion of an ester undergoes fragmentation through various competing pathways. libretexts.org For a simple model like protonated methyl benzoate ([M+H]⁺), several distinct fragmentation routes have been identified through experimental and theoretical studies. nih.govacs.orgacs.org
One major pathway involves the loss of methanol to form the benzoyl cation (m/z 105). acs.org Interestingly, this is not a simple cleavage. Isotope labeling studies show that the initial proton, likely on the carbonyl oxygen, can migrate to the benzene (B151609) ring. A ring proton is then transferred back to the methoxy (B1213986) group to facilitate the elimination of a neutral methanol molecule. nih.govacs.org
Another key fragmentation involves the loss of a neutral benzene molecule, leading to the formation of the methoxycarbonyl cation (m/z 59). nih.govacs.org For this compound, the large polyether chain (-O-CH(CH₃)-CH₂-)n would offer additional and likely dominant fragmentation pathways. Cleavage of the C-O bonds within the polyether chain is a common fragmentation pattern for ethers and polyethers, leading to a series of oxonium ions. libretexts.orgnih.gov
The fragmentation of protonated benzoates is characterized by the elimination of stable, neutral molecules. nih.govacs.org In the case of protonated methyl benzoate, the key neutral losses are methanol (CH₃OH) and benzene (C₆H₆). nih.govacs.org Another intriguing pathway is the loss of carbon dioxide (CO₂), which results from a more complex rearrangement involving the formation of a toluenium cation. acs.org
For the larger this compound, we can predict analogous and additional fragmentation patterns:
Loss of Methyl Gluceth: Similar to the loss of methanol from methyl benzoate, the entire methyl gluceth molecule could be lost as a neutral species, yielding the benzoyl cation (m/z 105).
Ether Cleavage: The polyether chain of methyl gluceth is susceptible to fragmentation. This would likely proceed via cleavage of the C-O ether bonds, leading to the loss of neutral units of propylene (B89431) oxide or other small molecules, generating a series of characteristic fragment ions separated by the mass of the repeating ether unit.
Benzoate-related fragmentation: The benzoate moiety itself can fragment after initial cleavage from the polyether chain. For example, the benzoyl cation (m/z 105) can subsequently lose carbon monoxide (CO) to form the phenyl cation (m/z 77).
| Fragmentation Pathway | Neutral Loss | Resulting Ion (from Methyl Benzoate) | m/z | Predicted Resulting Ion/Series (from this compound) | Reference |
|---|---|---|---|---|---|
| Loss of Alcohol/Polyol | Methanol | Benzoyl cation | 105 | Benzoyl cation | acs.orglibretexts.org |
| Loss of Benzene | Benzene | Methoxycarbonyl cation | 59 | Protonated Methyl Gluceth cation | nih.govacs.org |
| Decarbonylation of Benzoyl Cation | Carbon Monoxide (CO) | Phenyl cation | 77 | Phenyl cation (from m/z 105) | youtube.com |
| Ether Chain Cleavage | (C₃H₆O)n | N/A | N/A | Series of oxonium ions | libretexts.orgnih.gov |
Deuterium (B1214612) Labeling Studies for Proton Mobility
Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in mechanistic chemistry to trace the pathways of atoms and understand the dynamics of chemical reactions. In the context of molecules like this compound, which contains multiple hydroxyl and ether functionalities, deuterium labeling can provide invaluable insights into proton mobility and the lability of specific hydrogen atoms.
Principles of Deuterium Labeling for Proton Mobility Studies
The fundamental principle behind using deuterium labeling to study proton mobility lies in the mass difference between protium (B1232500) (¹H) and deuterium (²H). This mass difference leads to a difference in the vibrational frequencies of bonds involving these isotopes (e.g., O-H vs. O-D). The heavier deuterium forms a stronger bond, resulting in a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can be measured to determine if a particular proton is involved in the rate-determining step of a reaction.
Furthermore, hydrogen-deuterium (H/D) exchange studies are commonly employed to probe the accessibility and acidity of protons within a molecule. In a typical H/D exchange experiment, the compound of interest is dissolved in a deuterium-rich solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). Protons that are sufficiently acidic and sterically accessible will exchange with deuterium from the solvent over time. The extent and rate of this exchange can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
Potential Applications to this compound
Hydroxyl Proton Exchange: The multiple hydroxyl groups on the gluceth moiety of this compound are expected to be the most labile protons. An H/D exchange study could quantify the relative rates of exchange for these different hydroxyl groups, providing information on their relative acidities and steric environments. This would be crucial in understanding its interaction with other molecules in various formulations.
Reaction Mechanism Elucidation: In the synthesis of this compound via esterification of Methyl Gluceth with benzoic acid, deuterium labeling could be used to confirm the reaction mechanism. For instance, by labeling the hydroxyl group of either the alcohol or the carboxylic acid, the fate of the oxygen atoms during the reaction can be traced, confirming whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway.
Conformational Dynamics: The mobility of the polyether chains can also be investigated using deuterium labeling. While the C-H bonds are generally not labile enough for simple H/D exchange, specific deuteration at positions along the ethoxy chains during synthesis would allow for the study of segmental motion and conformational dynamics using solid-state ²H NMR.
It is important to reiterate that the above are potential applications of the technique. Dedicated research would be required to generate specific data for this compound.
Structure-Activity Relationship (SAR) Studies in Related Benzoate Esters
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of a compound with its biological activity or physical properties. While specific SAR studies on this compound are not extensively documented, examining related benzoate esters provides valuable insights into how structural modifications can influence their function.
Research on various benzoate esters has revealed key structural features that govern their activity in different applications. For instance, in the context of skin sensitization, a quantitative structure-activity relationship (QSAR) study on a series of phenyl benzoate esters demonstrated that molecular volume and the logarithm of the partition coefficient (ClogP), a measure of lipophilicity, were critical parameters. nih.gov This suggests that the size and hydrophobicity of the ester play a significant role in its ability to penetrate the skin and interact with biological macromolecules. nih.gov
In another study focusing on the anti-juvenile hormone activity of alkyl 4-(2-benzylhexyloxy)benzoates, it was found that the ester group itself was essential for activity. researchgate.net Replacement of the ester with an amide, alcohol, or other functional groups resulted in a loss of activity. researchgate.net This highlights the specific electronic and steric requirements of the ester moiety for biological recognition. researchgate.net
The following interactive table summarizes key findings from SAR studies on related benzoate esters, which can be extrapolated to understand the potential behavior of this compound.
| Benzoate Ester Series | Activity/Property Studied | Key SAR Findings | Reference |
| Phenyl benzoates | Skin Sensitization | Molecular volume and ClogP are key parameters. Chemical reactivity, while necessary, was not a discriminating variable within the series. | nih.gov |
| Alkyl 4-(2-benzylhexyloxy)benzoates | Anti-Juvenile Hormone Activity | The ester functional group is essential for activity. The nature of the alkyl group (methyl vs. ethyl) influences the potency. | researchgate.net |
| Uracil-based benzoic acid and ester derivatives | Dipeptidyl Peptidase-4 (DPP-4) Inhibition | Esterification of carboxylic acid analogs can enhance oral absorption, though it may affect potency. The ester can adopt a similar binding mode to the corresponding carboxylic acid. | nih.govresearchgate.net |
| Benzothiazole derivatives with ester moieties | Tau Protein Imaging | The inclusion of an ester linkage in the molecular probe was shown to enable the visualization of neurofibrillary tangles (NFTs). | nih.gov |
These studies collectively indicate that for benzoate esters, the following structural aspects are often critical for their activity and properties:
The nature of the alcohol moiety: In the case of this compound, the long, hydrophilic polyether chain of Methyl Gluceth-20 would significantly influence its solubility, viscosity, and interaction with surfaces compared to a simple alkyl or phenyl group.
The electronic properties of the benzoate ring: Substitution on the benzene ring can modulate the electronic character of the ester carbonyl, affecting its reactivity and binding interactions.
By analogy, the unique structure of this compound, combining a hydrophilic polyether tail with a lipophilic benzoate head, is expected to result in a distinct set of properties, making it an effective emollient and solvent in various formulations.
Advanced Analytical Characterization and Spectroscopic Elucidation of Methyl Gluceth Benzoate
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of a compound and analyzing its volatile components. However, specific methodologies for Methyl Gluceth Benzoate (B1203000) are not detailed in the accessible literature.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
There is no specific, published High-Performance Liquid Chromatography (HPLC) method dedicated to the purity assessment of Methyl Gluceth Benzoate. While HPLC is a standard technique for such analyses, the optimal conditions—including column type, mobile phase composition, flow rate, and detection wavelength—have not been documented for this particular compound.
Gas Chromatography (GC) for Volatile Analysis
Similarly, no specific Gas Chromatography (GC) methods for the analysis of volatile impurities in this compound have been found in the public domain. The determination of appropriate parameters, such as the type of GC column, temperature programming, and detector, would be necessary to develop a validated method.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation
The use of hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural confirmation of this compound is not described in available research. A patent for "Benzoate esters of alkoxylated methyl glucosides" mentions the synthesis of Methyl Gluceth-20-Benzoate, but does not provide any mass spectrometry data for structural elucidation. google.com
Spectroscopic Characterization Methods
Spectroscopic methods are crucial for elucidating the precise molecular structure of a compound. For this compound, detailed spectroscopic data is largely absent from the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
While a patent related to benzoate esters of alkoxylated methyl glucosides references a 1973 article on the NMR spectra of sugar perbenzoates, it does not provide specific NMR data for this compound itself. google.com
Specific ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for this compound, are not available in published literature. This information is fundamental for the unambiguous confirmation of the compound's molecular structure.
Advanced NMR Techniques for Complex Mixture Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules like this compound. Due to the polymeric nature of the ethoxylated ("gluceth") portion, this compound is typically a mixture of oligomers with varying lengths of ethylene (B1197577) oxide chains. Advanced NMR techniques are crucial for characterizing this complexity.
¹H NMR spectroscopy provides foundational information by identifying the key proton environments. The spectrum can be divided into distinct regions corresponding to the different molecular fragments:
Aromatic Protons: The protons on the benzoate ring are expected to appear in the downfield region of the spectrum, typically between 7.4 and 8.1 ppm.
Polyether Chain Protons: The repeating ethylene oxide units (-O-CH₂-CH₂-) of the "gluceth" chain produce a large, characteristic signal, usually around 3.6 ppm. researchgate.net The terminal methoxy (B1213986) group (-OCH₃) from the methyl glucoside starting material would appear as a distinct singlet around 3.4 ppm. polymersource.ca
Glucoside Protons: The protons on the glucose ring itself are more complex and appear in the range of 3.0 to 5.5 ppm. The anomeric proton (the proton on the carbon atom bonded to two oxygen atoms) is particularly diagnostic.
Because this compound is a complex mixture, standard 1D NMR spectra show broad peaks rather than sharp, well-defined multiplets. Techniques like Diffusion-Ordered Spectroscopy (DOSY) are invaluable here. A DOSY experiment separates the NMR signals of different molecules based on their diffusion coefficients, which correlate with their size. In a sample of this compound, a DOSY spectrum would show that the signals for the benzoate, glucoside, and polyether protons all align at the same diffusion coefficient, confirming they are part of the same macromolecular structure. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Molecular Fragment | Predicted Chemical Shift (ppm) | Signal Characteristics |
|---|---|---|
| Benzoate Ring Protons | 7.4 – 8.1 | Multiplets |
| Anomeric Proton (Glucoside) | ~4.8 – 5.2 | Doublet |
| Glucoside Ring Protons | 3.0 – 4.5 | Complex, overlapping multiplets |
| Ethoxylate Chain Protons (-O-CH₂-CH₂-) | ~3.6 | Broad, strong singlet/multiplet |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The FTIR spectrum of this compound is dominated by the characteristic absorptions of its ester, ether, and hydroxyl groups.
The most prominent features in the spectrum would be:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1745 cm⁻¹. This peak is characteristic of the carbonyl group in the benzoate ester and is a primary identifier for the molecule. researchgate.netresearchgate.net
C-O-C Stretch (Ether): A very strong and broad band would appear around 1100 cm⁻¹. This signal is the hallmark of the numerous C-O ether linkages within the poly(ethylene glycol) "gluceth" chain.
O-H Stretch (Hydroxyl): A broad band in the region of 3300-3500 cm⁻¹ would indicate the presence of free hydroxyl groups on the glucose ring that have not been esterified or etherified. The breadth of this peak is due to hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the benzoate ring typically appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the glucoside and ethoxylate chains appear as strong bands just below 3000 cm⁻¹. spectra-analysis.com
C=C Stretch (Aromatic): Weaker absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic benzoate ring.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydroxyl) | 3500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=O Stretch (Ester) | 1745 - 1720 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium to Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the structural identity of compounds through their fragmentation patterns. Given that this compound is a polymeric mixture, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most appropriate.
These soft ionization techniques allow the analysis of large, non-volatile molecules. An ESI-MS spectrum of this compound would not show a single molecular ion peak, but rather a distribution of peaks, each corresponding to an oligomer with a different number of ethylene oxide (EO) units. Each peak in this distribution would be separated by 44 Da, the mass of a single EO unit (-CH₂CH₂O-). frontiersin.org
The analysis is often performed by forming adducts, for instance with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), to aid ionization. epa.gov Tandem mass spectrometry (MS/MS) can be used to further probe the structure. By selecting a specific oligomer peak from the initial mass spectrum and subjecting it to fragmentation, characteristic product ions can be generated. Key fragmentation pathways would include:
Cleavage of the ester bond, resulting in ions corresponding to the benzoate group (m/z 121) and the remaining ethoxylated methyl glucoside chain.
Fragmentation along the polyether chain, leading to a series of losses of 44 Da units.
This detailed fragmentation analysis provides definitive confirmation of the covalent linkages between the methyl glucoside, the polyether chain, and the terminal benzoate group.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl Glucoside |
| Ethylene Oxide |
| Benzoic Acid |
| Sodium Carbonate |
| Hydrogen Peroxide |
| Sodium Sulfate (B86663) |
| Stannous Oxalate (B1200264) |
| Sodium Borohydride |
| Methyl Benzoate |
Research Applications and Formulative Science Principles of Methyl Gluceth Benzoate
Role as a Chemical Solvent and Carrier in Advanced Formulations
Methyl gluceth benzoate's utility as a solvent and carrier is a cornerstone of its application in sophisticated formulations. google.comcosmileeurope.eu Its molecular structure, combining both hydrophilic (from methyl gluceth) and lipophilic (from benzoate) moieties, allows it to interact with a wide spectrum of chemical species.
Solubilization Mechanisms of Diverse Chemical Species
The dual chemical nature of methyl gluceth benzoate (B1203000) enables it to solubilize both water-soluble and oil-soluble substances. google.com This is particularly advantageous for incorporating active ingredients and other additives that may have limited solubility in conventional solvent systems. google.com For instance, it can effectively dissolve various cosmetic and pharmaceutical actives, including sunscreens and over-the-counter therapeutic agents. google.com The ester's ability to act as a bridge between hydrophilic and hydrophobic phases is crucial for creating stable and uniform products. google.com
A key aspect of its solubilizing power lies in its ability to lower the surface tension of formulations, which facilitates the dispersion of ingredients and the formation of stable emulsions. google.com This property is essential for creating products with a consistent and aesthetically pleasing appearance.
Enhancement of Formulation Stability and Homogeneity
The ability of this compound to form clear and stable emulsions, which can transform into a cream-like consistency upon cooling, highlights its role in creating sophisticated delivery systems. google.com This property is particularly valuable in the development of products that require a specific texture and release profile.
Interfacial and Rheological Properties in Complex Systems
The influence of this compound extends to the interfacial and rheological characteristics of formulations, impacting their texture, spreadability, and interaction with other components. google.commdpi.com
Influence on Product Spreadability and Texture Attributes
A notable feature of this compound is its unusually high spreading coefficient. google.com This property allows products containing it to be applied smoothly and evenly over a surface. google.com It imparts a pleasant, non-greasy skin feel and good lubrication without an oily residue, which are highly desirable attributes in cosmetic and dermatological products. google.com The viscosity improvements it offers can also reduce the need for additional thickening agents. google.com
Interactions with Polymeric and Colloidal Components in Formulations
The ability of this compound to form gels in conjunction with suspending agents further demonstrates its role in structuring complex systems. google.com This gel-forming capability is crucial for creating products with specific rheological profiles, such as creams and lotions with a desirable viscosity and texture. google.comresearchgate.net
Controlled Release and Delivery System Design Principles
The properties of this compound make it a valuable tool in the design of controlled release and delivery systems. google.com By encapsulating active ingredients, it can help protect them from degradation and control their release over time. nih.gov
The solubilizing and stabilizing effects of this compound ensure that the active ingredient remains bioavailable and is delivered effectively to the target site. researchgate.net Its ability to create stable emulsions and gels provides a matrix from which the active can be released in a controlled manner. google.com This is particularly important for topical and transdermal delivery systems, where a sustained release of the active ingredient is often desired. nih.gov The design of such systems can be optimized by adjusting the concentration of this compound and its interaction with other formulation components to achieve the desired release profile.
Microencapsulation Techniques for Chemical Stabilization
The application of this compound as a solvent and stabilizer lends itself to the field of microencapsulation, a process where active ingredients are enclosed within a microscopic shell. This technique is paramount for protecting sensitive molecules from degradation caused by environmental factors such as light, oxidation, and interaction with other components in a formulation.
While specific public domain research on this compound in microencapsulation is limited, its inherent properties as a solubilizer for a variety of active ingredients are noteworthy. A U.S. patent highlights its capability to dissolve and carry active compounds such as the sunscreen agent oxybenzone, the local anesthetic benzocaine, and the non-steroidal anti-inflammatory drug ibuprofen. google.com This solubilizing action is a critical first step in many microencapsulation processes, ensuring the uniform distribution of the active material within the encapsulating matrix.
Matrix Immobilization for Sustained Chemical Release
Matrix immobilization is a technique used to control the release of an active ingredient over time. In this system, the active is uniformly dispersed within a polymer or lipid matrix. The release of the active is then governed by diffusion through the matrix or by the erosion of the matrix itself.
The viscous and substantive nature of this compound makes it a candidate for inclusion in such sustained-release matrices. Its ability to form a cohesive film can help to entrap active ingredients, slowing their migration to the surface of the skin or the bulk of the formulation. The interaction of its ether and ester linkages with different active molecules can further influence the release kinetics.
For instance, in a cosmetic formulation, a volatile fragrance or a potent antioxidant could be incorporated into a matrix containing this compound. The tortuous path created by the bulky and complex structure of the this compound molecule would impede the diffusion of the active, leading to a more prolonged and controlled release. This can enhance the longevity of a fragrance or ensure that an antioxidant is available to the skin over an extended period.
Comparative Analysis with Other Alkyl Benzoates in Formulative Chemistry
The selection of an emollient ester in a cosmetic formulation is a critical decision that impacts the product's sensory attributes, stability, and performance. Alkyl benzoates are a widely used class of emollients, and a comparative analysis reveals the distinct advantages of this compound.
| Property | This compound | C12-15 Alkyl Benzoate | Ethylhexyl Benzoate | Isodecyl Benzoate |
| Primary Function | Emollient, Solvent, Humectant | Emollient, Thickening Agent | Emollient, Solvent | Emollient |
| Sensory Profile | Non-greasy, smooth, moisturizing feel | Light, non-oily feel | Drier, powdery feel | Rich, cushiony feel |
| Spreading Value | High | Moderate to High | High | Moderate |
| Solubilizing Power | Effective for a range of polar and non-polar actives | Good for sunscreen actives | Good for sunscreen actives | Good for various lipophilic ingredients |
| Key Differentiator | Humectant properties due to glucose moiety | Versatile and cost-effective | Very dry and light skin feel | Provides a substantive film |
Table 1: Comparative Properties of Alkyl Benzoates
As indicated in the table, while all listed alkyl benzoates function as emollients, this compound offers the unique additional benefit of humectancy, attributed to its methyl glucose component. This allows it to attract and retain moisture in the skin, a property not shared by traditional alkyl benzoates like C12-15 alkyl benzoate, ethylhexyl benzoate, or isodecyl benzoate.
In terms of sensory experience, this compound provides a smooth and moisturizing feel without being heavy or greasy. C12-15 alkyl benzoate is also known for its light and non-oily texture. researchgate.net Ethylhexyl benzoate is often chosen for formulations where a particularly dry and powdery finish is desired. Isodecyl benzoate, on the other hand, can impart a richer, more substantive feel.
The "unusually high spreading coefficient" mentioned in a patent for this compound suggests it can facilitate the even application of a product over the skin's surface. google.com This is a desirable characteristic in many lotions, creams, and sunscreens.
From a solubilizing perspective, while C12-15 alkyl benzoate and ethylhexyl benzoate are well-regarded for their ability to dissolve crystalline UV filters, the dual hydrophilic-lipophilic nature of this compound allows it to solubilize a broader range of both water-soluble and oil-soluble active ingredients. google.com This versatility can simplify formulations and enhance the stability of complex systems.
Environmental Fate and Biogeochemical Transformation of Methyl Gluceth Benzoate
Degradation Pathways of Benzoate (B1203000) Moietiesinchem.orgnih.gov
Benzoate is a common intermediate in the microbial metabolism of various aromatic compounds. csic.esoup.com Its degradation can proceed through different pathways depending on the presence or absence of oxygen and the types of microorganisms involved.
Aerobic Degradation:
Under aerobic conditions, bacteria and fungi employ several strategies to break down the stable aromatic ring of benzoate. ethz.chnih.gov
Dioxygenation: A common pathway in bacteria involves the hydroxylation of the aromatic ring to form catechol. csic.esnih.gov This is then further cleaved by dioxygenases. nih.gov
Monooxygenation: Fungi predominantly utilize monooxygenation to convert benzoate to protocatechuate, which then undergoes ring cleavage. ethz.chnih.gov
CoA-dependent Pathway: Some bacteria, like Azoarcus evansii, use a "hybrid" pathway. csic.esethz.ch This route begins with the activation of benzoate to benzoyl-CoA. csic.esasm.orgnih.gov The benzoyl-CoA then undergoes oxygenation to form an epoxide, followed by a non-oxygenolytic, hydrolytic ring cleavage. csic.esnih.govresearchgate.net This pathway ultimately yields products like succinyl-CoA and acetyl-CoA. nih.govethz.ch
Anaerobic Degradation:
In the absence of oxygen, a different set of metabolic strategies are employed by facultative and strict anaerobes. csic.esoup.com
Benzoyl-CoA Pathway: The central strategy involves the initial activation of benzoate to benzoyl-CoA. csic.esoup.comresearchgate.net This is followed by the reduction of the aromatic ring and a subsequent modified β-oxidation-like process that breaks open the ring. csic.es This pathway is utilized by a diverse range of anaerobic microorganisms, including denitrifying bacteria, phototrophic bacteria, and fermenting bacteria like Syntrophus species. oup.comresearchgate.net
Microbial Consortia: In environments like sewage sludge, the complete degradation of benzoate to methane (B114726) and carbon dioxide is often carried out by a consortium of microbes. nih.gov One group of bacteria will break down benzoate into intermediates like acetate (B1210297), formate, and hydrogen, which are then consumed by methanogenic archaea. nih.gov
Table 1: Comparison of Aerobic and Anaerobic Benzoate Degradation Pathways
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Required | Absent |
| Key Initial Step | Hydroxylation of the aromatic ring or activation to benzoyl-CoA csic.esethz.ch | Activation to benzoyl-CoA csic.esoup.com |
| Ring Cleavage | Oxygenolytic (using oxygenases) or hydrolytic csic.esnih.gov | Reductive and then hydrolytic oup.com |
| Common Intermediates | Catechol, Protocatechuate, Benzoyl-CoA csic.esethz.chnih.gov | Benzoyl-CoA, Cyclohexane derivatives oup.comnih.gov |
| End Products | Carbon dioxide, water, biomass | Methane, carbon dioxide, acetate nih.gov |
| Microorganisms | Bacteria (e.g., Pseudomonas, Azoarcus), Fungi ethz.chnih.gov | Bacteria (e.g., Syntrophus, Rhodopseudomonas), Archaea (methanogens) oup.comnih.gov |
The degradation of benzoate is mediated by a series of specific enzymes.
Benzoate-CoA Ligase: This enzyme is crucial for both aerobic and anaerobic pathways that proceed via benzoyl-CoA. nih.govasm.orgmdpi.com It catalyzes the ATP-dependent formation of benzoyl-CoA from benzoate. nih.govmdpi.com Different isoenzymes may be present for aerobic and anaerobic conditions. asm.org
Benzoyl-CoA Oxygenase/Reductase: In the aerobic CoA-dependent pathway, a multi-component enzyme system, including a benzoyl-CoA oxygenase and a reductase, is responsible for the initial attack on the benzoyl-CoA ring, leading to the formation of an epoxide. nih.govasm.org
Dioxygenases and Monooxygenases: In the classic aerobic pathways, these enzymes incorporate oxygen atoms into the benzoate ring to form dihydroxylated intermediates like catechol and protocatechuate, destabilizing the aromatic structure and preparing it for cleavage. ethz.chnih.gov
Benzoyl-CoA Reductase: In the anaerobic pathway, this key enzyme catalyzes the ATP-driven reduction of the benzoyl-CoA aromatic ring, a critical step before hydrolytic cleavage. oup.comresearchgate.net
Table 2: Key Enzymes in Benzoate Biotransformation
| Enzyme | Pathway | Function |
| Benzoate-CoA Ligase (BadA) | Aerobic (CoA-dependent), Anaerobic asm.orgmdpi.com | Activates benzoate to benzoyl-CoA. nih.govmdpi.com |
| Benzoyl-CoA Dioxygenase/Epoxidase (BoxAB) | Aerobic (CoA-dependent) csic.esasm.org | Oxygenates benzoyl-CoA to form an epoxide. csic.esnih.gov |
| 2,3-epoxybenzoyl-CoA Dihydrolase (BoxC) | Aerobic (CoA-dependent) csic.esnih.gov | Hydrolytically cleaves the ring of the epoxide intermediate. nih.govresearchgate.net |
| Benzoate Dioxygenase | Aerobic | Hydroxylates benzoate to form catechol. ethz.chnih.gov |
| Benzoyl-CoA Reductase | Anaerobic oup.comresearchgate.net | Reduces the aromatic ring of benzoyl-CoA. oup.com |
Photo-degradation and Chemical Transformation in Aquatic and Terrestrial Environmentsacs.orgjournalajee.comamazonaws.com
The benzoate moiety of methyl gluceth benzoate can also be transformed by abiotic processes in the environment, particularly through the action of sunlight.
In aquatic environments, direct photolysis, the breakdown of a chemical by sunlight, can be a significant degradation pathway for some benzoate-containing compounds. acs.orgscience.gov The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of other substances like humic acids, which can either enhance or inhibit the process. nih.gov For instance, studies on emamectin (B195283) benzoate, an insecticide, have shown that its degradation is significantly faster in natural pond water and under sensitized conditions (with acetone) compared to a simple buffer solution, with half-lives of 7 and 1 days versus 22 days, respectively. acs.org Its degradation in water and sediment follows first-order kinetics, with a half-life of 5.6 days in water and 12.4 days in sediment under natural sunlight. journalajee.comamazonaws.com The process is also influenced by pH, with higher degradation observed in alkaline conditions. journalajee.comamazonaws.com
Computational Models for Environmental Persistence and Bioaccumulation Potentialnih.govrsc.org
Predictive models are increasingly used to estimate the environmental fate and potential risks of chemicals, including cosmetic ingredients, before extensive experimental data is available. nih.govmdpi.com
Multimedia environmental fate models are computational tools that simulate the distribution and transformation of chemicals in the environment. rsc.org These models, such as RAIDAR (Risk Assessment, IDentification, And Ranking), use the chemical's physical-chemical properties (e.g., water solubility, vapor pressure, partition coefficients) and degradation rates to predict its concentration in various environmental compartments like air, water, soil, and sediment. nih.gov
Frameworks like PROTEX-HT (PROduction-To-EXposure High-Throughput) integrate models for the entire life cycle of a chemical, from its production and use to its release, environmental fate, and exposure. nih.gov Such models can provide a holistic view of a chemical's potential environmental impact. For cosmetic ingredients specifically, initiatives like the "Models to Evaluate direct Release of Cosmetic Ingredients into natural waters" (MERCI) aim to develop tiered modeling frameworks to assess environmental exposure in marine and freshwater systems. iccs-cosmetics.org
QSAR models are in silico tools that relate the chemical structure of a molecule to its physicochemical properties, including its environmental fate and toxicity. mdpi.comresearchgate.net These models are crucial for assessing persistence, bioaccumulation potential, and toxicity (PBT). nih.gov
For bioaccumulation, QSARs can predict the Bioconcentration Factor (BCF) or Biomagnification Factor (BMF), which indicate a chemical's tendency to accumulate in organisms. nih.govresearchgate.net These models are often based on the octanol-water partition coefficient (LogP) and other molecular descriptors. nih.gov By inputting the structure of a compound like this compound, QSAR models can estimate its potential to accumulate in aquatic life. nih.gov These predictive tools are valuable for screening and prioritizing chemicals for further experimental testing and for filling data gaps in risk assessments, especially for cosmetic ingredients where animal testing is restricted. mdpi.comresearchgate.net
Future Research Directions and Emerging Paradigms for Methyl Gluceth Benzoate
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of methyl gluceth benzoate (B1203000) involves the chemical esterification of an ethoxylated methyl glucoside (methyl gluceth-20) with benzoic acid, often at elevated temperatures and with the use of metal-based catalysts like stannous oxalate (B1200264). google.com A patented method, for example, describes reacting methyl gluceth-20 with benzoic acid at temperatures between 200-220°C. google.com While effective, this process presents challenges common to conventional chemical synthesis, including high energy consumption and the potential for catalyst-related impurities.
Future research is pivoting towards "green chemistry" principles, with a significant focus on biocatalysis. The use of enzymes, particularly lipases, for the synthesis of cosmetic esters is a rapidly advancing field. futuremarketinsights.com Enzymatic processes offer substantial advantages:
Mild Reaction Conditions: Lipase-catalyzed esterification occurs at much lower temperatures (typically 30-70°C) compared to chemical routes, significantly reducing energy costs. acme-hardesty.com
High Selectivity: Enzymes can target specific hydroxyl groups on the polyol backbone, leading to greater control over the final product structure and minimizing by-product formation.
Enhanced Purity: The resulting esters are often purer, colorless, and odorless, which is highly desirable for cosmetic and other high-value applications. acme-hardesty.com
Sustainability: The process is more environmentally friendly, aligning with the growing demand for sustainable and bio-based ingredients. acme-hardesty.com
The development of immobilized lipases is a key area of research, as it allows for catalyst reusability, which is crucial for economic viability on an industrial scale. Future studies will likely focus on optimizing reaction parameters for the enzymatic synthesis of methyl gluceth benzoate, such as the choice of solvent (or solvent-free systems), molar ratios of reactants, and the specific lipase (B570770) source to maximize conversion yield and efficiency.
Table 1: Comparison of Synthetic Routes for Cosmetic Esters
| Parameter | Conventional Chemical Synthesis | Emerging Enzymatic Synthesis |
| Catalyst | Metal salts (e.g., Stannous Oxalate) | Lipases (e.g., from Candida antarctica) |
| Temperature | High (e.g., 150-240°C) | Mild (e.g., 30-70°C) |
| Energy Input | High | Low |
| By-products | Potential for colored and odorous impurities | Minimal, higher purity products |
| Sustainability | Lower, reliant on petrochemicals/energy | Higher, biodegradable catalyst, lower energy |
Advanced Spectroscopic and Mechanistic Studies on Complex Interactions
This compound is a molecule with distinct functional regions: the glucose-based core, the hydrophilic polyoxyethylene (PEG) chains, and the lipophilic benzoate group. lesielle.comcosmileeurope.eu This amphiphilic structure dictates its function as an emollient, solvent, and texture enhancer in complex formulations. cosmileeurope.euincibeauty.com However, a detailed understanding of its molecular interactions is still an area ripe for investigation.
Future research will employ advanced spectroscopic techniques to probe these interactions at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the esterification site and to study how different parts of the molecule interact with solvents and other formulation components. Studies on related benzoate anions and carbohydrate derivatives show that chemical shifts can reveal the nature of hydrogen bonding and complex formation. youtube.comlibretexts.orgyoutube.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the esterification reaction by observing the appearance of the ester carbonyl band and the disappearance of the carboxylic acid hydroxyl group. It can also provide insight into the hydrogen-bonding environment of the PEG chains and hydroxyl groups of the glucose unit.
Fluorescence Spectroscopy: For mechanistic studies, fluorescent probes could be incorporated into micelles or emulsions stabilized by this compound to understand the microenvironment, polarity, and viscosity within these structures.
Mechanistic studies will focus on how the molecule orients itself at interfaces (e.g., oil-water) and how this orientation affects formulation properties like stability, viscosity, and sensory feel. Computational modeling and simulation will likely complement experimental work, providing atomistic-level detail of the conformational dynamics of the molecule and its interactions with other ingredients. Understanding these mechanisms is key to designing more effective and stable formulations.
Exploration of New Formulative Applications in Materials Science and Engineering
While primarily known for its role in cosmetics, the unique properties of this compound suggest potential for its use in advanced materials. motherfigure.comewg.orgmarketsandmarkets.com The broader class of sugar esters and polyol esters are recognized for their versatility as non-ionic surfactants, emulsifiers, and plasticizers. futuremarketinsights.com This opens up several avenues for future research.
Polymers and Coatings: this compound could be investigated as a bio-based additive in polymer formulations. specialchem.com Its plasticizing and solvating properties might be beneficial in creating flexible films, coatings, or adhesives with improved environmental profiles. Its ability to solubilize both hydrophilic and hydrophobic materials could be harnessed in specialized coating formulations. google.com
Advanced Emulsions: Beyond cosmetics, there is potential in creating stable, bio-compatible emulsions for pharmaceutical delivery systems or in the food industry, leveraging the emulsifying power of sugar esters. futuremarketinsights.com
Smart Materials: The temperature-responsive behavior of the ethoxylated chains could be explored in the development of "smart" materials, such as gels or surfaces whose properties change with temperature. Research into sugar esters in hot-melt technology indicates their potential as carriers in solid dispersions, which could be adapted for various material applications. researchgate.net
Research in this area would involve characterizing the physical properties of materials incorporating this compound, such as their mechanical strength, thermal stability, and surface properties. The goal is to leverage its renewable origin (from corn sugar) and unique chemical structure to create novel, high-performance materials.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Function | Key Properties to Investigate |
| Polymer Films | Bio-based plasticizer, compatibilizer | Flexibility, tensile strength, thermal stability |
| Adhesives/Coatings | Solubilizer, film-former, rheology modifier | Adhesion strength, viscosity control, surface tension |
| Drug Delivery | Emulsifier, carrier for active ingredients | Emulsion stability, drug release kinetics, biocompatibility |
| Smart Gels | Thermo-responsive component | Gelation temperature, swelling behavior, rheology |
Comprehensive Environmental Impact Research at a Molecular Level
As with all chemical ingredients, understanding the environmental fate and potential impact of this compound is crucial for its long-term, sustainable use. researchgate.net While the Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe for its current applications based on expected low skin penetration, a deeper, molecular-level investigation of its environmental profile is an important future research direction. motherfigure.com
The molecule's structure suggests a likely biodegradation pathway involving two primary mechanisms:
Ester Hydrolysis: The ester bond linking the benzoic acid and the methyl gluceth moiety is susceptible to hydrolysis by esterase enzymes, common in the environment. This would break the molecule into benzoic acid and methyl gluceth-20. Benzoic acid is a naturally occurring compound with well-established aerobic and anaerobic degradation pathways. cosmileeurope.eu
Ether Bond Cleavage: The polyoxyethylene chains are subject to degradation through the shortening of the chain via oxidation and hydrolysis, or through a central fission of the ether bond. incibeauty.com The glucose unit itself is readily biodegradable.
Future research should focus on detailed biodegradation studies under various environmental conditions (aerobic, anaerobic, aquatic, soil) to confirm these pathways and identify any persistent intermediates. While the parent compound, Methyl Gluceth-20, is considered to have low environmental toxicity, comprehensive ecotoxicological studies on this compound itself are needed to fully characterize its risk profile. ewg.orgthegoodscentscompany.com This involves assessing its potential effects on a range of aquatic and terrestrial organisms. Such data will be essential for conducting thorough life cycle assessments and ensuring that its use aligns with global sustainability goals.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Methyl gluceth benzoate with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of methyl gluceth with benzoic acid derivatives. Key steps include controlling reaction temperature (60-80°C), using anhydrous conditions to prevent hydrolysis, and employing catalysts like sulfuric acid or enzymatic alternatives for greener synthesis. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction optimization can be guided by factorial design experiments to assess variables like molar ratios and solvent polarity .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify ester linkage formation and glucose moiety integrity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99%), while mass spectrometry (MS) validates molecular weight. Cross-referencing with infrared (IR) spectroscopy for functional groups (e.g., ester C=O at ~1740 cm⁻¹) enhances reliability .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation via HPLC and track hydrolysis byproducts (e.g., free benzoic acid). For lab-scale storage, use inert atmospheres (argon) and desiccants to minimize moisture absorption, as hydrolysis is pH-dependent and accelerated in acidic/basic environments .
Q. What are common impurities in this compound synthesis, and how can they be identified and mitigated?
- Methodological Answer : Common impurities include unreacted starting materials (methyl gluceth, benzoic acid), partial esters, and oxidation byproducts. Thin-Layer Chromatography (TLC) with iodine staining provides rapid impurity detection. For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-DAD is recommended. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) effectively removes hydrophilic impurities .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?
- Methodological Answer : For ambiguous structures (e.g., ether vs. ester linkages), combine 2D NMR techniques (HSQC, HMBC) to map connectivity. Density Functional Theory (DFT) simulations predict vibrational frequencies (IR) and chemical shifts (NMR), which can be cross-validated with experimental data. Fluorescence spectroscopy may reveal intramolecular charge-transfer states, as seen in related benzoate esters .
Q. What experimental models are suitable for studying this compound’s interaction with lipid bilayers, and how can data contradictions be addressed?
- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, assessing surfactant insertion into lipid monolayers. For conflicting results (e.g., varying penetration depths), control variables like lipid composition (DPPC vs. DOPC) and phase state (gel vs. liquid-crystalline). Validate findings with Molecular Dynamics (MD) simulations to reconcile discrepancies .
Q. How does pH influence the surfactant properties of this compound in aqueous systems, and what experimental designs capture these effects?
- Methodological Answer : Measure critical micelle concentration (CMC) via conductivity or surface tension titration across pH 3–10. Use Dynamic Light Scattering (DLS) to monitor micelle size changes. For pH-dependent hydrolysis, employ stopped-flow spectroscopy to track real-time degradation. Buffer systems must avoid ions that complex with the surfactant (e.g., Ca²⁺) to prevent confounding effects .
Q. What strategies reconcile conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Perform Hansen Solubility Parameter (HSP) analysis to quantify dispersion, polar, and hydrogen-bonding contributions. Conflicting data may arise from solvent purity or temperature fluctuations. Replicate experiments under controlled conditions (e.g., 25°C ± 0.1°C) and use COSMO-RS simulations to predict solubility trends. Meta-analysis of published datasets can identify systematic biases .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise, systematically vary experimental parameters (e.g., solvent, temperature) and employ orthogonal techniques (e.g., NMR + XRD) for cross-validation .
- Experimental Design : Use response surface methodology (RSM) for multi-variable optimization in synthesis and stability studies. Include negative controls (e.g., solvent-only samples) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
